molecular formula C9H13NO B084372 N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide CAS No. 14098-17-0

N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide

Cat. No. B084372
CAS RN: 14098-17-0
M. Wt: 151.21 g/mol
InChI Key: YBAHPSJQNXDYKB-JVHMLUBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide, commonly known as BIA, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. BIA is a bicyclic amide that has a unique structure, which makes it a promising candidate for drug discovery.

Mechanism Of Action

BIA exhibits its pharmacological effects by interacting with various biological targets, including ion channels, enzymes, and receptors. BIA has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. BIA also interacts with the TRPV1 ion channel, which is involved in the perception of pain.

Biochemical And Physiological Effects

BIA has been shown to have various biochemical and physiological effects. It has been demonstrated to have antioxidant properties, which can help protect cells from oxidative stress. BIA has also been shown to have anti-inflammatory effects, which can help reduce inflammation in various tissues.

Advantages And Limitations For Lab Experiments

BIA has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique structure makes it a promising candidate for drug development. However, BIA has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BIA. One potential area of investigation is the development of BIA-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential use of BIA in the treatment of pain and inflammation. Further studies are also needed to investigate the safety and efficacy of BIA in vivo.

Synthesis Methods

BIA can be synthesized using various methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. The reaction of 2-cyclopentenone and N-acetylglycine in the presence of Lewis acid catalysts is one of the most common methods for synthesizing BIA.

Scientific Research Applications

BIA has been extensively studied for its potential use in drug development. It has been shown to have various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. BIA has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

CAS RN

14098-17-0

Product Name

N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide

InChI

InChI=1S/C9H13NO/c1-6(11)10-9-7-2-3-8(9)5-4-7/h2-3,7-9H,4-5H2,1H3,(H,10,11)/t7-,8+,9?

InChI Key

YBAHPSJQNXDYKB-JVHMLUBASA-N

Isomeric SMILES

CC(=O)NC1[C@@H]2CC[C@H]1C=C2

SMILES

CC(=O)NC1C2CCC1C=C2

Canonical SMILES

CC(=O)NC1C2CCC1C=C2

synonyms

N-[(1β,4β,7-anti)-Bicyclo[2.2.1]hept-2-en-7-yl]acetamide

Origin of Product

United States

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